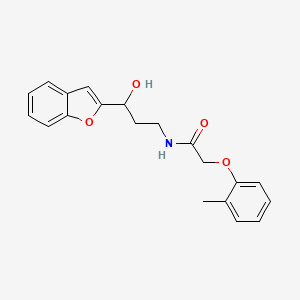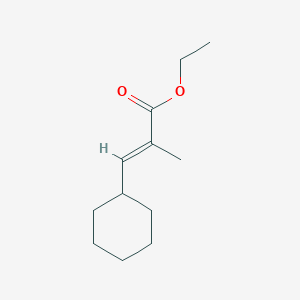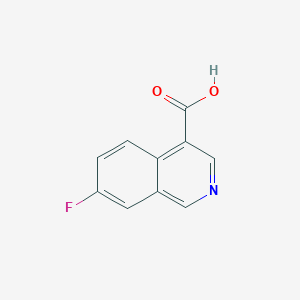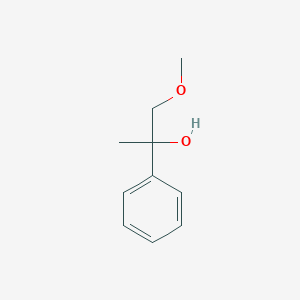
quercetin 3-O-sophoroside-7-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid found in sea buckthorn berries . It is also a natural product of Viola, Violaceae . The CAS number for this compound is 64828-40-6 .
Molecular Structure Analysis
The molecular formula of quercetin 3-O-sophoroside-7-O-rhamnoside is C33H40O21 . The molecular weight is 772.7 .Physical And Chemical Properties Analysis
The physical and chemical properties of quercetin 3-O-sophoroside-7-O-rhamnoside include a molecular weight of 772.66 and a molecular formula of C33H40O21 .Applications De Recherche Scientifique
Neuroprotective Effects
Quercetin 3-O-sophoroside (Q3OS) has been identified as having potential therapeutic effects against Alzheimer’s disease (AD). In a study by Shen et al. (2020), Q3OS was shown to ameliorate learning and memory impairment in mice with scopolamine-induced cognitive dysfunction, suggesting neuroprotective effects and possible use in preventing and treating AD (Shen et al., 2020).
Anti-Inflammatory and Anti-Oxidative Properties
Research by Indriyanti et al. (2018) explored the impact of Quercetin-3-O-rhamnoside (QUE) on lupus nephritis mice, highlighting its anti-inflammatory and anti-oxidative effects. QUE was found to increase CD4+CD25+ T reg cells and FOXP3, indicating potential benefits in lupus treatment (Indriyanti et al., 2018).
Antioxidant Activity
Shanmugasundaram and Roza (2022) assessed the antioxidant activity of a Quercetin–Rutin blend, demonstrating significant anti-inflammatory and antioxidant properties. This study adds to the growing body of evidence on the biological activities of quercetin glycosides (Shanmugasundaram & Roza, 2022).
Interaction with SARS-CoV-2 Proteins
Khan et al. (2021) explored the interaction between quercetin-3-O-sophoroside and SARS-CoV-2 proteins. Their findings suggested that quercetin-3-O-sophoroside could inhibit the entry and proliferation of SARS-CoV-2 and its variants, indicating its potential as an antiviral agent (Khan et al., 2021).
Radioprotective Effects
Materska et al. (2015) studied the radioprotective effects of phenolic glycosides, including quercetin-3-O-rhamnoside-7-O-glucoside, on human cell lymphocytes exposed to X-radiation. Their findings indicated higher radioprotective potentials than their aglycones, suggesting potential applications in radioprotection (Materska et al., 2015).
Mécanisme D'action
While the specific mechanism of action for quercetin 3-O-sophoroside-7-O-rhamnoside is not provided, a related compound, quercetin-3-O-glucuronide, has been shown to inhibit α-glucosidase activity and non-enzymatic glycation . This inhibition is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .
Orientations Futures
Propriétés
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLTZYEJPQCKD-SBQRELSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quercetin 3-O-sophoroside-7-O-rhamnoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2442661.png)
![2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2442663.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2442668.png)
![4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide](/img/structure/B2442670.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2442671.png)



![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2442676.png)



![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)